4-((Methylamino)methyl)benzenesulfonamide
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Overview
Description
4-((Methylamino)methyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5SO2Cl+CH3NH2→C6H4SO2NHCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives with amine groups.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
4-((Methylamino)methyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition disrupts the enzyme’s function, leading to various physiological effects . The compound’s ability to interact with other enzymes and proteins is also being explored for potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Similar in structure but lacks the methylamino group.
N-Benzyl-p-toluenesulfonamide: Contains a benzyl group instead of a methylamino group.
Uniqueness
4-((Methylamino)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(methylaminomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-10-6-7-2-4-8(5-3-7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12) |
InChI Key |
UXHRYVCTAYQFCU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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